molecular formula C5H2BrNO4S B2408890 4-bromo-5-nitrothiophene-2-carboxylic acid CAS No. 864075-31-0

4-bromo-5-nitrothiophene-2-carboxylic acid

Cat. No.: B2408890
CAS No.: 864075-31-0
M. Wt: 252.04
InChI Key: MNPRLEUUNMJYRW-UHFFFAOYSA-N
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Description

4-bromo-5-nitrothiophene-2-carboxylic acid is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing sulfur as a heteroatom. This compound is characterized by the presence of bromine and nitro groups at the 4 and 5 positions, respectively, and a carboxylic acid group at the 2 position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-nitrothiophene-2-carboxylic acid typically involves the bromination and nitration of thiophene derivatives. One common method includes the bromination of thiophene-2-carboxylic acid followed by nitration. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and a mixture of nitric acid and sulfuric acid for nitration .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-bromo-5-nitrothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Thiophene derivatives with various substituents at the 4-position.

    Reduction: 4-Amino-5-nitro-thiophene-2-carboxylic acid.

    Coupling: Biaryl thiophene derivatives.

Scientific Research Applications

4-bromo-5-nitrothiophene-2-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Bromo-2-thiophenecarboxylic acid
  • 5-Bromo-2-thiophenecarboxaldehyde
  • 4-Bromo-3-thiophenecarboxylic acid

Comparison: 4-bromo-5-nitrothiophene-2-carboxylic acid is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential biological activities. Compared to other brominated thiophene derivatives, the nitro group enhances its electron-withdrawing properties, making it more reactive in certain chemical transformations .

Properties

IUPAC Name

4-bromo-5-nitrothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrNO4S/c6-2-1-3(5(8)9)12-4(2)7(10)11/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPRLEUUNMJYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864075-31-0
Record name 4-bromo-5-nitrothiophene-2-carboxylic acid
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